

Application Notes and Protocols for DC371739 in Lipidomics Studies

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Compound of Interest

Compound Name: DC371739

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Introduction

DC371739 is a novel, orally active small molecule inhibitor with significant potential in the field of lipid-lowering therapies. Its mechanism of action is distinct from that of statins, making it a promising candidate for patients with statin intolerance or for use in combination therapies.[1] [2] **DC371739** directly binds to the transcription factor Hepatocyte Nuclear Factor 1 α (HNF-1 α), which in turn inhibits the transcription of two key genes in lipid metabolism: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Angiopoietin-like 3 (ANGPTL3).[1] This dual inhibition leads to a significant reduction in plasma levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG).[1][3]

Lipidomics studies have been instrumental in elucidating the efficacy and mechanism of **DC371739**, with one key study identifying changes in 1366 lipid species following treatment.[1] These application notes provide a comprehensive overview of the use of **DC371739** in lipidomics research, including its mechanism of action, quantitative effects on lipid profiles, and detailed protocols for relevant in vitro and in vivo experiments.

Mechanism of Action

DC371739 exerts its lipid-lowering effects by targeting the HNF-1 α transcription factor. By binding to HNF-1 α , **DC371739** prevents it from promoting the transcription of PCSK9 and ANGPTL3 genes in the liver.

- **PCSK9 Inhibition:** PCSK9 is a protein that promotes the degradation of the LDL receptor (LDLR). By inhibiting PCSK9 transcription, **DC371739** increases the number of LDLRs on the surface of hepatocytes. This, in turn, enhances the clearance of LDL-C from the bloodstream.[3]
- **ANGPTL3 Inhibition:** ANGPTL3 is an inhibitor of lipoprotein lipase (LPL) and endothelial lipase (EL), enzymes responsible for the breakdown of triglycerides. By inhibiting ANGPTL3 transcription, **DC371739** leads to increased LPL and EL activity, resulting in lower plasma triglyceride levels.

This dual mechanism of action makes **DC371739** a potent agent for managing dyslipidemia.

Data Presentation: Quantitative Effects of DC371739

The following tables summarize the quantitative data on the efficacy of **DC371739** from preclinical studies.

Table 1: Effect of **DC371739** on Plasma Lipids in Hyperlipidemic Hamsters[3]

Dosage (mg/kg, p.o., daily for 21 days)	% Reduction in Total Cholesterol (TC)	% Reduction in LDL-Cholesterol (LDL-C)	% Reduction in Triglycerides (TG)
10	29.46%	23.25%	49.57%
30	35.65%	31.04%	57.52%
100	38.69%	35.03%	78.16%

Note: While a comprehensive lipidomics dataset detailing changes in 1366 lipid species has been reported, the raw data was not publicly available at the time of this writing.[1] The table above represents the summarized effects on major lipid classes.

Experimental Protocols

In Vitro: DiI-LDL Uptake Assay in HepG2 Cells

This protocol is designed to assess the effect of **DC371739** on the uptake of LDL-C by human liver cells in culture. Increased uptake of fluorescently labeled LDL (DiI-LDL) is indicative of increased LDLR activity.

Materials:

- HepG2 cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipoprotein-deficient serum (LPDS)
- **DC371739**
- DiI-LDL (fluorescently labeled LDL)
- Phosphate-Buffered Saline (PBS)
- 96-well black, clear-bottom tissue culture plates
- Fluorescence microscope or plate reader

Procedure:

- **Cell Culture:** Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- **Seeding:** Seed HepG2 cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
- **Serum Starvation:** Replace the culture medium with DMEM containing 5% LPDS and incubate for 24 hours to upregulate LDLR expression.

- Treatment: Treat the cells with varying concentrations of **DC371739** (e.g., 0-10 μ M) in fresh DMEM with 5% LPDS for 24 hours.[3] Include a vehicle control (e.g., DMSO).
- Dil-LDL Incubation: Add Dil-LDL to each well at a final concentration of 5 μ g/mL and incubate for 4 hours at 37°C.[4][5]
- Washing: Gently wash the cells three times with cold PBS to remove unbound Dil-LDL.
- Quantification: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. The increase in fluorescence in **DC371739**-treated cells compared to the vehicle control indicates enhanced LDL uptake.

In Vivo: Hyperlipidemic Hamster Model

This protocol describes the induction of hyperlipidemia in hamsters and subsequent treatment with **DC371739** to evaluate its in vivo efficacy.

Materials:

- Male Syrian golden hamsters
- Standard chow diet
- High-fat, high-cholesterol diet (HFHCD)
- **DC371739**
- Oral gavage needles
- Blood collection supplies

Procedure:

- Acclimatization: Acclimatize hamsters to the housing conditions for at least one week with free access to standard chow and water.
- Induction of Hyperlipidemia: Feed the hamsters a high-fat, high-cholesterol diet for 4 weeks to induce hyperlipidemia.[6] Monitor body weight and food intake regularly.

- Grouping and Treatment: Randomly divide the hyperlipidemic hamsters into control and treatment groups.
- Administer **DC371739** or vehicle control daily via oral gavage for a period of 21 days at desired doses (e.g., 10, 30, 100 mg/kg).[3]
- Blood Collection: Collect blood samples at baseline and at the end of the treatment period for lipid analysis.
- Lipid Analysis: Analyze plasma samples for total cholesterol, LDL-C, and triglycerides using standard enzymatic kits.

In Vivo: Spontaneous Hyperlipidemic Rhesus Monkey Model

Due to the complex nature of primate research, a detailed, universally applicable protocol is not feasible. However, a general workflow based on published research is provided.

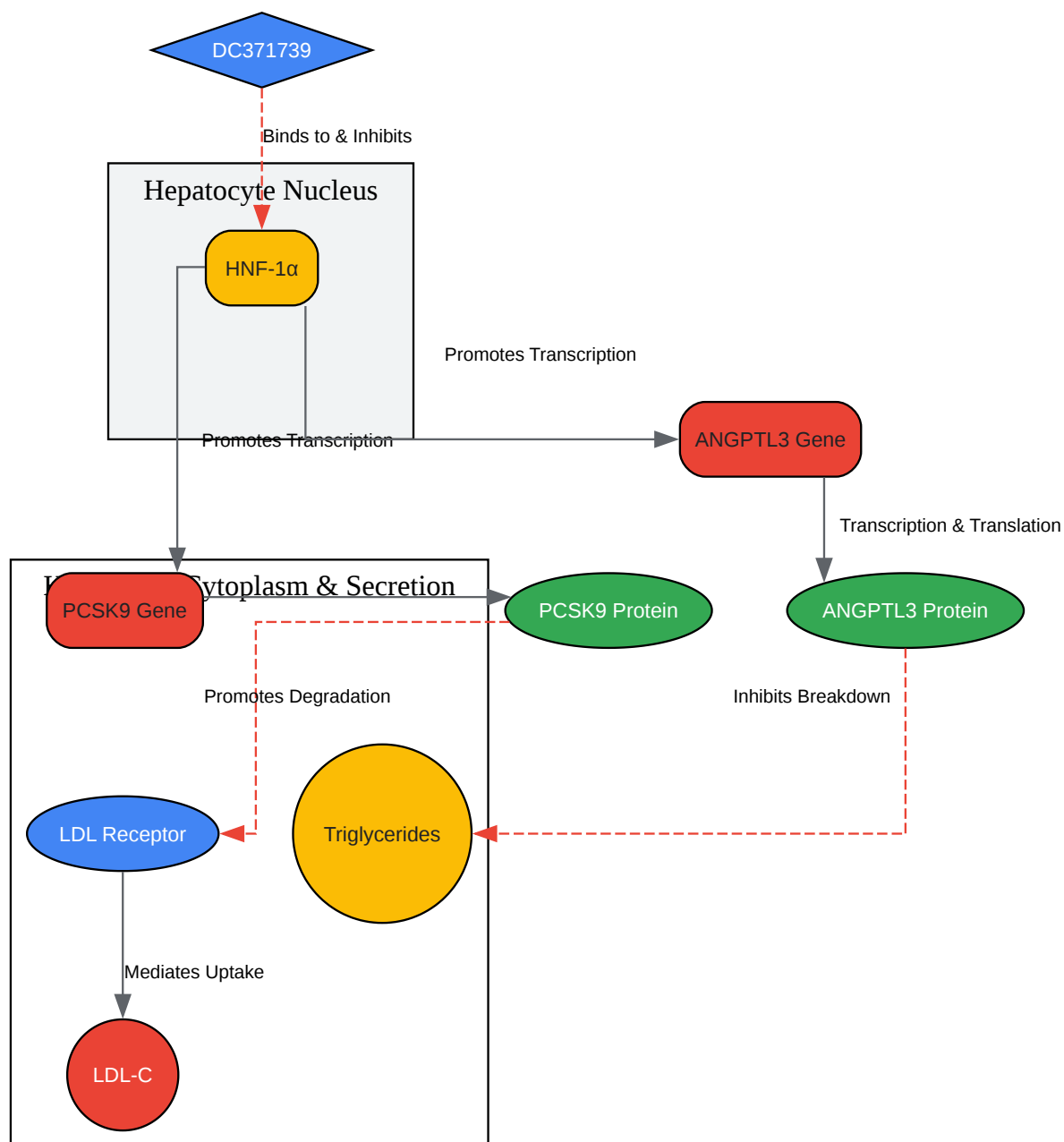
Spontaneously hyperlipidemic rhesus monkeys are a valuable translational model for human familial hypercholesterolemia.[7]

General Workflow:

- Animal Selection: Identify spontaneously hyperlipidemic rhesus monkeys from an established colony based on baseline plasma lipid profiles.
- Acclimatization and Baseline Monitoring: Acclimatize the selected animals to the experimental conditions and monitor their baseline lipid levels over a period to establish a stable baseline.
- Treatment Administration: Administer **DC371739** or a placebo control via an appropriate route (e.g., oral gavage) at the desired dose and frequency.
- Monitoring: Regularly monitor the animals for any adverse effects, and collect blood samples at predetermined time points throughout the study for lipid profiling and safety assessments.
- Lipid Analysis: Analyze plasma samples for a comprehensive lipid panel, including total cholesterol, LDL-C, HDL-C, and triglycerides.

Mandatory Visualizations

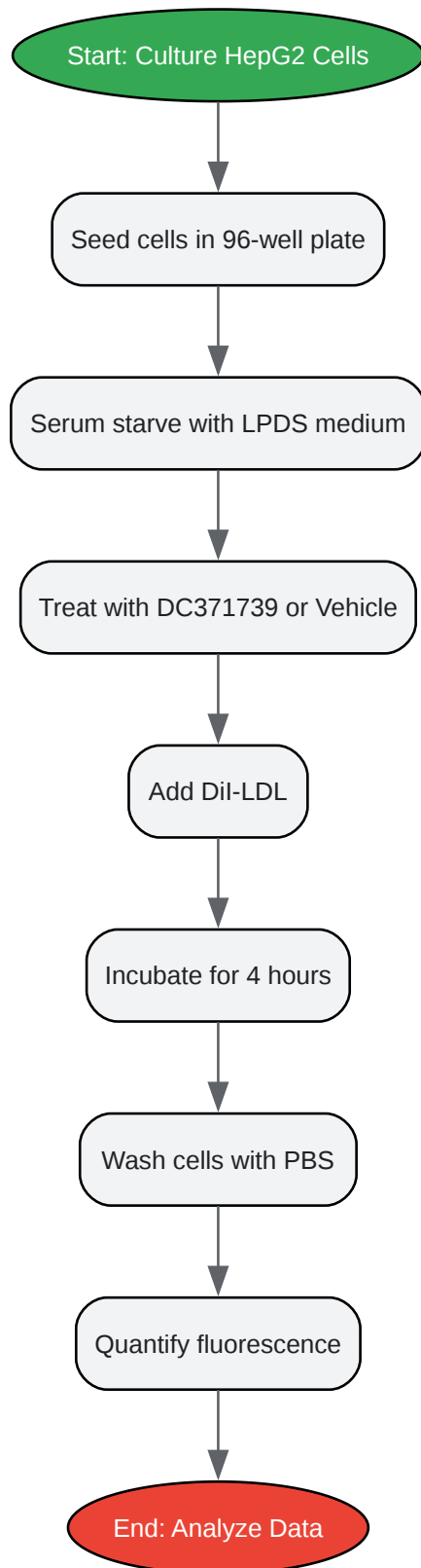
Signaling Pathway of DC371739



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Caption: Mechanism of action of **DC371739**.

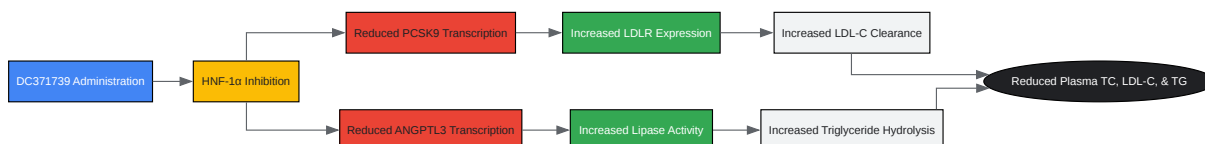
Experimental Workflow for In Vitro LDL Uptake Assay



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Caption: Workflow for Dil-LDL uptake assay.

Logical Relationship of DC371739's Therapeutic Effect



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Caption: Therapeutic cascade of **DC371739**.

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